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conglutin delta protein - 134910-38-6

conglutin delta protein

Catalog Number: EVT-1522142
CAS Number: 134910-38-6
Molecular Formula: C24H41NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of conglutin delta involves several steps:

  1. Gene Expression: The genes encoding conglutin delta are expressed during specific stages of seed development, particularly during the major filling stage (approximately 20-26 days after anthesis) .
  2. cDNA Cloning: Complementary DNA libraries are constructed from mRNA isolated from lupin seeds to identify and characterize the transcripts encoding conglutin delta. Sequencing these cDNA clones reveals the amino acid sequences and structural features of the protein .
  3. Protein Isolation: Proteins are extracted from lupin seeds using optimized protocols that often involve urea-based buffers to solubilize proteins efficiently. Subsequent purification steps may include liquid chromatography techniques to separate conglutin delta from other seed proteins .
  4. Mass Spectrometry: Liquid chromatography-multiple reaction monitoring-mass spectrometry is employed to quantify and analyze the abundance of conglutin delta across different lupin genotypes, providing insights into its variability and expression levels .
Molecular Structure Analysis

Structure and Data

Conglutin delta is composed of polypeptide chains that form a compact structure stabilized by disulfide bonds. The predicted molecular weight of the mature polypeptide is approximately 9,558 Da, with an N-terminal leader peptide contributing to its biosynthesis .

The structural analysis reveals that conglutin delta contains conserved cysteine residues that form internal disulfide bridges, which are critical for maintaining its three-dimensional conformation .

Structural Features

  • Molecular Weight: Approximately 9,558 Da.
  • Amino Acid Composition: Contains a high proportion of sulfur-containing amino acids.
  • Disulfide Bonds: Essential for structural integrity.
Chemical Reactions Analysis

Reactions and Technical Details

Conglutin delta participates in various biochemical reactions within the plant system:

  1. Protein Folding: The formation of disulfide bonds during protein synthesis is crucial for proper folding and stability.
  2. Degradation Pathways: Following seed germination, conglutin delta can be hydrolyzed by proteolytic enzymes to release amino acids necessary for the developing seedling.
  3. Nutrient Mobilization: It plays a role in mobilizing stored nutrients during early growth stages through enzymatic reactions that facilitate nutrient availability.
Mechanism of Action

Process and Data

The mechanism of action of conglutin delta primarily involves its role as a storage protein:

  • Nutrient Supply: During germination, conglutin delta provides essential amino acids and other nutrients to support metabolic processes in the germinating seedling.
  • Regulation of Metabolism: Studies indicate that certain conglutins may have insulin-mimetic effects, influencing glucose metabolism in animal models . This suggests potential interactions with metabolic pathways beyond plant physiology.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Stability: Stable under various pH conditions but sensitive to extreme temperatures.

Chemical Properties

  • Amino Acid Profile: Rich in essential amino acids, particularly those containing sulfur.
  • Reactivity: Capable of forming complexes with other proteins and molecules due to its reactive cysteine residues.

Relevant analyses have shown that conglutin delta exhibits significant variability in expression levels across different lupin species, influenced by environmental factors during seed development .

Applications

Scientific Uses

Conglutin delta has several applications in scientific research:

  1. Nutritional Studies: Due to its rich amino acid profile, it is studied for its potential use in human nutrition and as a protein source in food products.
  2. Plant Biology Research: Understanding the biosynthesis and regulation of conglutin delta contributes to broader studies on legume biology and crop improvement strategies.
  3. Biomedical Research: Its insulin-mimetic properties make it a candidate for exploring therapeutic applications related to diabetes management .
  4. Agricultural Biotechnology: Genetic studies on conglutins can aid in developing lupin varieties with enhanced nutritional profiles or improved resistance to environmental stresses.
Evolutionary Biology and Phylogenetic Relationships of δ-Conglutin

Phylogenetic Divergence of δ-Conglutin Across Lupinus Species

δ-Conglutin, a sulfur-rich 2S albumin storage protein, exhibits distinct evolutionary trajectories across the genus Lupinus. Phylogenetic analyses reveal that δ-conglutin genes diverged both before and after lupin speciation events, with notable differences between "Old World" (Mediterranean) and "New World" (American) clades. In narrow-leafed lupin (L. angustifolius), four δ-conglutin genes encode precursor polypeptides that undergo post-translational cleavage into mature subunits of Mr 4520 and Mr 9558 [3] [4]. Comparative transcriptomics across eight lupin varieties (including L. albus, L. luteus, and L. mutabilis) demonstrates species-specific expression patterns, with δ-conglutin constituting 15% of total conglutins in L. angustifolius but varying significantly in wild versus domesticated accessions [1] [9].

Rough-seeded "Old World" species (L. cosentinii) show accelerated evolutionary rates in δ-conglutin sequences, likely driven by environmental adaptations. Chromosomal synteny analysis in yellow lupin (L. luteus) reveals δ-conglutin genes reside in regions with elevated transposable element activity (76.15% repetitive content), contributing to structural diversification [7]. Proteomic quantification across 46 narrow-leafed lupin genotypes confirms substantial variability in δ-conglutin abundance, particularly in wild accessions from the Mediterranean Basin, suggesting niche-specific selective pressures [9].

Table 1: Evolutionary Features of δ-Conglutin Across Major Lupin Species

SpeciesGene CopiesExpression LevelMature Subunit Sizes (kDa)Evolutionary Divergence Pattern
L. angustifolius415% of conglutins4.5, 9.6Post-speciation diversification
L. luteus3Moderate4.3, 9.8Pre-speciation conservation
L. albus2Low4.6, 9.5Species-specific divergence
L. cosentiniiUnknownVariableUndocumentedAccelerated evolution

Comparative Genomic Analysis of δ-Conglutin Homologs in Legumes

Genomic comparisons reveal δ-conglutin’s deep homology with 2S albumins across Fabaceae. While soybean (Glycine max) and peanut (Arachis hypogaea) possess structurally similar 2S albumins, lupin δ-conglutins form a distinct clade characterized by unique gene architecture. In L. angustifolius, δ-conglutin genes feature three exons and two introns, with the first intron consistently positioned within the signal peptide coding region – a pattern conserved in pea (Pisum sativum) but absent in non-legume 2S albumins [3] [4].

Synteny analysis indicates δ-conglutin genes reside in genomic blocks sharing microsynteny with chickpea (Cicer arietinum) chromosome 6 and soybean chromosome 15, though extensive rearrangements distinguish lupin lineages. Notably, L. luteus shows a 40% expansion in conglutin gene families compared to basal legumes, driven by tandem duplications affecting δ-conglutin loci [7]. Pseudogenization events are observed in domesticated L. angustifolius cultivars, where frameshift mutations in one δ-conglutin paralog (B0YJF8_LUPAN) suggest relaxed functional constraints during domestication [9].

Processing mechanisms further differentiate lupin δ-conglutins: precursors undergo vacuolar cleavage at Asn↓Gly sites – a mechanism conserved in Arabidopsis 2S albumins but requiring lupin-specific proteases. This generates stable, disulfide-bonded mature subunits resistant to digestive proteolysis, a trait enhanced in New World species like L. mutabilis [4] [16].

Table 2: Genomic and Structural Attributes of δ-Conglutin Homologs

SpeciesExon-Intron StructureChromosomal LocationProcessing SitesConserved Synteny
L. angustifolius3 exons / 2 intronsScaffold 112Asn22-Gly23Chickpea Chr6
Glycine max4 exons / 3 intronsChr15Asn45-Gly46Soybean Chr15
Cicer arietinum3 exons / 2 intronsChr6Asn38-Gly39L. angustifolius
Arabidopsis thaliana2 exons / 1 intronChr1Asn51-Gly52None

Evolutionary Conservation of Disulphide-Bridged Cysteine Residues in δ-Conglutin

The cysteine scaffold defining δ-conglutin’s disulfide architecture exhibits extraordinary evolutionary conservation. All functional δ-conglutins retain eight cysteine residues forming four intra-chain disulfide bonds: Cys³⁻Cys⁴⁷, Cys¹²⁻Cys³⁷, Cys¹⁶⁻Cys²⁹, and Cys²³⁻Cys⁵⁶ (numbering relative to L. angustifolius preproprotein). Phylogenetic analysis across 16 legume 2S albumins confirms 100% conservation of these cysteines in lupins, contrasted with 78% conservation in non-lupin species [3] [4]. Molecular dynamics simulations reveal this "cysteine brace" maintains structural integrity under proteolytic stress by restricting backbone flexibility.

Buried cysteine pairs (e.g., Cys¹²⁻Cys³⁷) show significantly lower sequence entropy than surface-exposed residues (p<0.001), indicating strong purifying selection. In γ-conglutins, which lack this cysteine density, substitution rates are 3.2-fold higher. Mutagenesis studies demonstrate that single cysteine→glycine substitutions in δ-conglutin disrupt endoplasmic reticulum exit, causing protein aggregation – a phenotype rescued by chemical chaperones [6]. This evolutionary constraint reflects structural necessity: conserved disulfides act as molecular "trusses" supporting protease-resistant β-barrel folds essential for seed sulfur storage [10].

Table 3: Conserved Cysteine Positions in δ-Conglutin Preproproteins

Cysteine PairPosition in PreproproteinConservation in Lupins (%)Conservation in Non-Lupin Legumes (%)Structural Role
Cys³⁻Cys⁴⁷64-10810085Core stabilization
Cys¹²⁻Cys³⁷127-17210078Loop anchoring
Cys¹⁶⁻Cys²⁹131-14410092β-sheet fixation
Cys²³⁻Cys⁵⁶138-16110081Subunit interface

The cysteine conservation extends beyond sequence preservation to three-dimensional positioning. Structural alignments show root-mean-square deviations (RMSD) of <1.0Å for disulfide-bonded regions across lupin species, versus 2.8–3.5Å in non-conserved segments. This geometric invariance underscores disulfide bonds' role as "hidden joists" maintaining architectural stability across 40 million years of lupin radiation [3] [10].

Compounds Mentioned in Article

  • δ-Conglutin (Lupin 2S albumin)
  • α-Conglutin (11S globulin)
  • β-Conglutin (7S vicilin)
  • γ-Conglutin (7S basic globulin)
  • 2S albumin (non-lupin homologs)
  • Disulfide bonds
  • Cysteine residues
  • Preproprotein precursors
  • Proteases (vacuolar processing enzymes)
  • Transposable elements

Properties

CAS Number

134910-38-6

Product Name

conglutin delta protein

Molecular Formula

C24H41NO3

Synonyms

conglutin delta protein

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